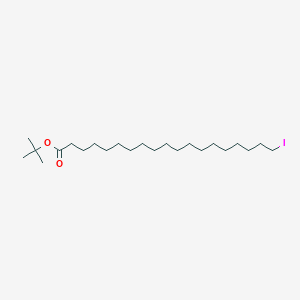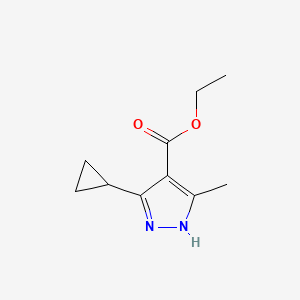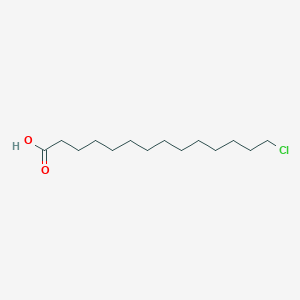
14-Chlorotetradecanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
14-Chlorotetradecanoic acid is a chlorinated fatty acid with the molecular formula C15H29ClO2 It is a derivative of tetradecanoic acid, where a chlorine atom is substituted at the 14th carbon position
Preparation Methods
Synthetic Routes and Reaction Conditions
14-Chlorotetradecanoic acid can be synthesized through the chlorination of tetradecanoic acid. The reaction typically involves the use of chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the 14th carbon position.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes, where tetradecanoic acid is exposed to chlorine gas in a continuous flow reactor. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
14-Chlorotetradecanoic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The chlorine atom can be reduced to form tetradecanoic acid.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like hydroxide ions or amines are commonly used in substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of this compound.
Reduction: Tetradecanoic acid.
Substitution: Various substituted tetradecanoic acid derivatives.
Scientific Research Applications
14-Chlorotetradecanoic acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.
Biology: Studied for its effects on cellular processes and potential as a bioactive compound.
Medicine: Investigated for its potential therapeutic properties and as a model compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 14-Chlorotetradecanoic acid involves its interaction with cellular membranes and enzymes. The chlorine atom can influence the compound’s reactivity and interaction with biological targets. It may affect lipid metabolism and signaling pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Tetradecanoic acid: The non-chlorinated parent compound.
12-Methyltetradecanoic acid: A methyl-substituted derivative.
14-Bromotetradecanoic acid: A brominated analog.
Uniqueness
14-Chlorotetradecanoic acid is unique due to the presence of the chlorine atom, which imparts distinct chemical and biological properties. This substitution can alter the compound’s reactivity, making it useful for specific applications that other similar compounds may not be suitable for.
Properties
Molecular Formula |
C14H27ClO2 |
|---|---|
Molecular Weight |
262.81 g/mol |
IUPAC Name |
14-chlorotetradecanoic acid |
InChI |
InChI=1S/C14H27ClO2/c15-13-11-9-7-5-3-1-2-4-6-8-10-12-14(16)17/h1-13H2,(H,16,17) |
InChI Key |
HWFYSYQYVSMXMQ-UHFFFAOYSA-N |
Canonical SMILES |
C(CCCCCCC(=O)O)CCCCCCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1S,4R,5R,6S)-5-Nitro-6-phenylbicyclo[2.2.1]hept-2-ene](/img/structure/B13326395.png)
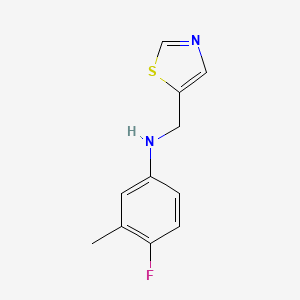
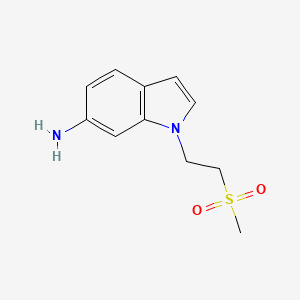
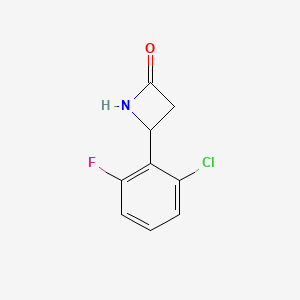

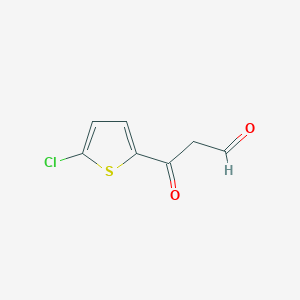
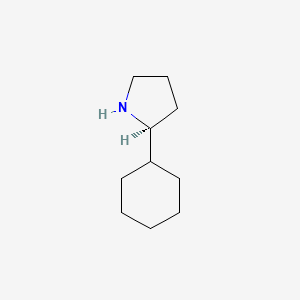
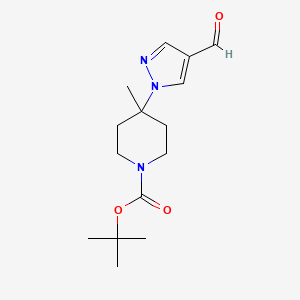
![2-(Ethoxymethylidene)spiro[4.5]decan-1-one](/img/structure/B13326435.png)
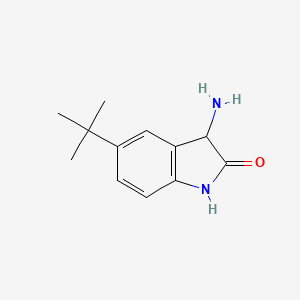
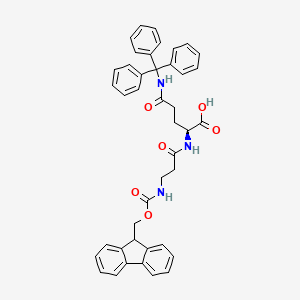
![7-Iodo-5-(trifluoromethyl)pyrrolo[2,1-f][1,2,4]triazin-4-amine](/img/structure/B13326450.png)
